molecular formula C15H11Cl2NO B182436 (3,5-Dichlorophenyl)(indolin-1-yl)methanone CAS No. 61589-16-0

(3,5-Dichlorophenyl)(indolin-1-yl)methanone

Cat. No. B182436
CAS RN: 61589-16-0
M. Wt: 292.2 g/mol
InChI Key: OYPMGWAXRGMRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Mechanism Of Action

The exact mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by modulating various signaling pathways in the body. For example, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various physiological processes.

Biochemical And Physiological Effects

(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the replication of viruses by interfering with viral protein synthesis.

Advantages And Limitations For Lab Experiments

One advantage of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its broad range of pharmacological properties. This makes it a potential candidate for the treatment of various diseases. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (3,5-Dichlorophenyl)(indolin-1-yl)methanone. One area of interest is the development of novel synthetic methods for the production of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its potential therapeutic applications. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of (3,5-Dichlorophenyl)(indolin-1-yl)methanone in vivo, which will help to determine its efficacy and safety as a therapeutic agent. Finally, the development of novel drug delivery systems for (3,5-Dichlorophenyl)(indolin-1-yl)methanone may help to overcome its poor solubility and improve its bioavailability.

Synthesis Methods

The synthesis of (3,5-Dichlorophenyl)(indolin-1-yl)methanone involves the condensation of 3,5-dichlorobenzoyl chloride with indole-3-carboxaldehyde in the presence of a base. This reaction leads to the formation of the intermediate (3,5-dichlorophenyl)(indol-3-yl)methanol, which is then oxidized to form (3,5-Dichlorophenyl)(indolin-1-yl)methanone. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-cancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-viral properties, with studies showing its ability to inhibit the replication of viruses such as HIV and hepatitis B.

properties

CAS RN

61589-16-0

Product Name

(3,5-Dichlorophenyl)(indolin-1-yl)methanone

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

(3,5-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C15H11Cl2NO/c16-12-7-11(8-13(17)9-12)15(19)18-6-5-10-3-1-2-4-14(10)18/h1-4,7-9H,5-6H2

InChI Key

OYPMGWAXRGMRRU-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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